molecular formula C7H8N4O B3350832 9-Ethylhypoxanthine CAS No. 31010-51-2

9-Ethylhypoxanthine

Cat. No. B3350832
CAS RN: 31010-51-2
M. Wt: 164.16 g/mol
InChI Key: COBZZWPZKRRPEN-UHFFFAOYSA-N
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Description

Hypoxanthine is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of tRNA in the form of its nucleoside inosine .


Synthesis Analysis

The synthesis of related compounds has been studied. For example, the pH-Dependent Synthesis and Structural Study of Dimer and Cyclic Trimer Complexes of 9-Methyl- or 9-Ethylhypoxanthine Nucleobases with (η5-Pentamethylcyclopentadienyl)-rhodium Aqua Complexes has been reported .


Molecular Structure Analysis

While specific structural data for 9-Ethylhypoxanthine was not found, a study has reported the crystal structure of a complex of 5-fluorouracil and 9-ethylhypoxanthine, showing a monoclinic lattice and sheet structure .

Safety and Hazards

While specific safety and hazard data for 9-Ethylhypoxanthine was not found, it’s important to note that chemicals can potentially cause physical and health hazards to people or result in harm to the environment due to their chemical properties .

properties

IUPAC Name

9-ethyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBZZWPZKRRPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328263
Record name 9-Ethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31010-51-2
Record name 9-Ethylhypoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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